molecular formula C18H18N2OS B5157057 2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]thio}-4,6-dimethylnicotinonitrile

2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]thio}-4,6-dimethylnicotinonitrile

Cat. No. B5157057
M. Wt: 310.4 g/mol
InChI Key: QRGGJIAABMEXCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]thio}-4,6-dimethylnicotinonitrile, also known as DMNT, is a chemical compound that has been the focus of numerous scientific studies due to its potential applications in various fields. DMNT is a member of the nicotinonitrile family of compounds, which are known for their diverse range of biological activities.

Scientific Research Applications

2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]thio}-4,6-dimethylnicotinonitrile has been the focus of numerous scientific studies due to its potential applications in various fields. In the field of medicinal chemistry, this compound has been shown to have anticancer, antimicrobial, and antitumor properties. It has also been studied for its potential use as a therapeutic agent for Alzheimer's disease and Parkinson's disease.
In the field of materials science, this compound has been used as a building block for the synthesis of new materials with unique properties. For example, this compound has been used to synthesize metal-organic frameworks (MOFs) with high surface area and gas storage capacity.

Mechanism of Action

The mechanism of action of 2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]thio}-4,6-dimethylnicotinonitrile is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. This compound has also been shown to inhibit the activity of the protein kinase CK2, which is involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, and can inhibit the growth of bacteria and fungi. In animal studies, this compound has been shown to have neuroprotective effects and can improve cognitive function.

Advantages and Limitations for Lab Experiments

2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]thio}-4,6-dimethylnicotinonitrile has several advantages for lab experiments. It is relatively easy to synthesize, and can be produced in high yields with high purity. This compound is also stable under a range of conditions, which makes it suitable for use in a variety of assays and experiments.
However, there are also limitations to using this compound in lab experiments. This compound is a relatively new compound, and its properties and effects are not fully understood. In addition, this compound can be toxic at high concentrations, which limits its use in certain assays and experiments.

Future Directions

There are several future directions for research on 2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]thio}-4,6-dimethylnicotinonitrile. In the field of medicinal chemistry, this compound could be further studied as a potential therapeutic agent for Alzheimer's disease and Parkinson's disease. In the field of materials science, this compound could be used to synthesize new materials with unique properties, such as MOFs with improved gas storage capacity. In addition, further studies could be conducted to better understand the mechanism of action of this compound and its effects on various biological systems.

Synthesis Methods

2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]thio}-4,6-dimethylnicotinonitrile can be synthesized using a multi-step process that involves the reaction of 2-acetylthiophene with 3,4-dimethylbenzaldehyde, followed by a condensation reaction with malononitrile. The resulting product is then subjected to a cyclization reaction to form this compound. This synthesis method has been optimized to produce high yields of this compound with high purity.

properties

IUPAC Name

2-[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c1-11-5-6-15(8-12(11)2)17(21)10-22-18-16(9-19)13(3)7-14(4)20-18/h5-8H,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRGGJIAABMEXCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CSC2=C(C(=CC(=N2)C)C)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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